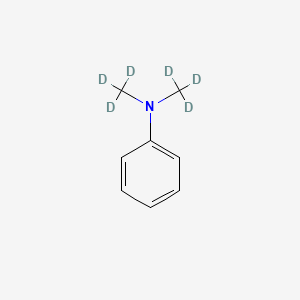

N,N-Dimethyl-D6-aniline

描述

The Strategic Significance of Deuterium (B1214612) Labeling in Contemporary Chemical and Biochemical Investigations

Deuterium labeling is a powerful technique in modern scientific research, offering unique insights into complex chemical and biological processes. clearsynth.comsynmr.in By replacing hydrogen with its heavier isotope, deuterium, researchers can track molecules, elucidate reaction pathways, and study metabolic processes with high precision. youtube.comsynmr.in This method is particularly valuable because the chemical behavior of a deuterated compound is nearly identical to its non-deuterated counterpart, with the primary difference being the increased mass. clearsynth.com This subtle change is detectable by advanced analytical techniques, providing a window into the intricate workings of molecular systems. youtube.com

Advantages of Deuterium Isotopologues in Mechanistic Elucidation

The use of deuterium-labeled compounds, or isotopologues, offers several key advantages for unraveling reaction mechanisms. synmr.inthalesnano.com One of the most significant is the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to a change in the rate of a chemical reaction. unam.mx By observing the KIE, researchers can identify the rate-determining step of a reaction and gain insights into the structure of the transition state. unam.mxscispace.com Deuterated compounds are also instrumental in mass spectrometry, where they serve as internal standards for accurate quantification, and in Nuclear Magnetic Resonance (NMR) spectroscopy for determining molecular structures. thalesnano.com

Historical Context of Deuterated Aniline (B41778) Derivatives in Academic Studies

Deuterated aniline derivatives have a history of being employed in academic research to investigate a range of chemical phenomena. nih.govcardiff.ac.uk Their importance in drug synthesis has made the corresponding labeled compounds useful as building blocks for creating more complex molecules. cardiff.ac.uk Studies have utilized these derivatives to explore reaction mechanisms, such as H/D exchange reactions catalyzed by metals like platinum. cardiff.ac.uk Furthermore, the development of methods for the selective deuteration of anilines has been a subject of interest, as these compounds are frequently found in pharmaceuticals and biologically active molecules. rsc.org For instance, feeding studies with deuterium-labeled aniline have been conducted to determine its role in the biosynthesis of other compounds in microorganisms. plos.org

Scope and Objectives of Research on N,N-Dimethyl-D6-Aniline within Academic Disciplines

Research involving this compound primarily focuses on its application as a labeled internal standard in analytical chemistry, particularly in mass spectrometry-based methods. Its use allows for the precise quantification of its non-deuterated counterpart, N,N-dimethylaniline, in various matrices. thalesnano.com This is crucial in fields like environmental analysis and toxicology, where accurate measurement of trace amounts of substances is essential.

Another key area of research is the study of reaction mechanisms. For example, intermolecular deuterium isotope effect studies have been conducted using N,N-di(trideuteriomethyl) aniline to understand the kinetics of chemical reactions. rsc.org The synthesis of this compound and other deuterated aniline derivatives is also an active area of investigation, with a focus on developing efficient and selective methods for deuterium incorporation. rsc.orgrsc.org

Interactive Data Table: Properties of N,N-Dimethylaniline and its Deuterated Isotopologue

| Property | N,N-Dimethylaniline | This compound |

| Molecular Formula | C₈H₁₁N nih.gov | C₈H₅D₆N sigmaaldrich.com |

| Molecular Weight | 121.18 g/mol nih.gov | 127.22 g/mol sigmaaldrich.com |

| CAS Number | 121-69-7 sigmaaldrich.com | 4019-61-8 chemicalbook.com |

| Appearance | Yellow to brown colored oily liquid nih.gov | Not specified, likely similar to non-deuterated form |

| Boiling Point | 193-194 °C sigmaaldrich.com | Not specified |

| Melting Point | 1.5-2.5 °C sigmaaldrich.com | Not specified |

| Density | 0.956 g/mL at 25 °C sigmaaldrich.com | Not specified |

| Refractive Index | n20/D 1.557 sigmaaldrich.com | Not specified |

Advanced Synthetic Routes to this compound

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the use of deuterated precursors or the direct deuteration of N,N-dimethylaniline or related derivatives.

Synthesis from Deuterated Precursors

A common and straightforward approach to synthesizing this compound involves the reaction of aniline or a related precursor with a deuterated methylating agent. This method ensures the precise introduction of deuterium atoms at the desired positions.

The N-methylation of aniline can be effectively carried out using deuterated methylating agents such as methyl iodide-d3 (CD3I) or methanol-d4 (CD3OD). The reaction of aniline with two equivalents of methyl iodide-d3, typically in the presence of a base like potassium carbonate in a solvent such as acetone, yields this compound. This method is advantageous due to the high reactivity of methyl iodide, leading to good yields. For instance, the analogous reaction with non-deuterated methyl iodide proceeds with high efficiency. The isotopic purity of the final product is primarily dependent on the isotopic enrichment of the starting deuterated methylating agent, which is often commercially available with high deuterium content (e.g., >98 atom % D) semanticscholar.orgcdnisotopes.com.

Alternatively, deuterated methanol can be employed as a greener and more cost-effective methylating agent. The reaction of aniline with methanol-d4 can be performed in the vapor phase over a solid acid catalyst, such as a β-zeolite, at elevated temperatures (e.g., 240-250°C) rsc.orgresearchgate.net. This method can achieve high conversion of aniline and good selectivity for the N,N-dimethylated product rsc.orgresearchgate.net. Liquid-phase methylation using methanol is also a viable option, often carried out under pressure and in the presence of an acid catalyst alfa-chemistry.com. The use of methanol-d4 in these processes directly incorporates two CD3 groups onto the nitrogen atom of aniline.

| Deuterated Methylating Agent | Typical Reaction Conditions | Typical Yield (%) | Isotopic Purity (atom % D) | Reference |

|---|---|---|---|---|

| Methyl Iodide-d3 (CD3I) | Aniline, K2CO3, Acetone, reflux | High | >98 | semanticscholar.org |

| Methanol-d4 (CD3OD) | Aniline, β-zeolite catalyst, 240-250°C (vapor phase) | >86 (selectivity) | >98 | rsc.orgresearchgate.net |

Another synthetic strategy involves starting with a deuterated aromatic precursor, such as aniline-d5, and subsequently introducing the two methyl groups. For instance, the reaction of aniline-d5 with a non-deuterated methylating agent like dimethyl carbonate or methyl iodide would yield N,N-dimethylaniline with a deuterated aromatic ring. While this approach is effective for synthesizing ring-deuterated analogues, it is not the primary method for producing this compound, where the deuterium labels are on the methyl groups. However, the use of deuterated aniline precursors is a common strategy in the synthesis of other deuterated compounds cdnisotopes.comchegg.com. For example, the reaction of N,N-dimethylaniline-d5 with an alkene in the presence of a yttrium catalyst has been shown to result in selective deuterium incorporation into the methyl group, indicating the mobility of deuterium atoms within the molecule under certain catalytic conditions chegg.com.

Novel Deuteration Techniques for N,N-Dimethylaniline and Related Derivatives

Direct deuteration of N,N-dimethylaniline offers an alternative route to this compound, potentially providing a more atom-economical process. These methods often rely on catalytic hydrogen-deuterium (H/D) exchange reactions.

Catalytic H/D exchange reactions provide a powerful tool for the introduction of deuterium into organic molecules. These reactions typically involve a deuterium source, such as deuterium oxide (D2O), and a catalyst that facilitates the exchange of hydrogen atoms for deuterium atoms. While H/D exchange on the aromatic ring of anilines is well-documented, achieving selective exchange at the N-methyl groups can be more challenging.

Recent advancements have shown that under specific conditions, H/D exchange can be directed to benzylic positions. For substrates containing N,N-dimethyl groups, deuteration at these positions has been observed with high efficiency (>90%) using electrochemical methods in the presence of a boron cluster catalyst and D2O as the deuterium source rsc.org. This suggests a feasible pathway for the deuteration of the methyl groups in N,N-dimethylaniline. Metal catalysts, such as platinum, have also been employed for H/D exchange on alkyl side chains of aromatic compounds units.it.

Achieving regioselectivity in deuteration is crucial for synthesizing specifically labeled compounds. For this compound, the focus is on the selective deuteration of the two N-methyl groups.

While methods for the regioselective deuteration of the aromatic ring of anilines are established, such as using deuterated trifluoroacetic acid to direct deuterium to the ortho and para positions, the selective deuteration of the N-alkyl chains is an area of ongoing research nih.govresearchgate.net. One study demonstrated the selective incorporation of a deuterium atom into the methyl group of N,N-dimethylaniline-d5 during a catalytic reaction with an alkene, highlighting the possibility of activating the C-H bonds of the methyl groups chegg.com. This suggests that with the appropriate catalyst and reaction conditions, direct and selective H/D exchange on the N-methyl groups of N,N-dimethylaniline is achievable.

| Deuteration Technique | Deuterium Source | Catalyst/Reagent | Target Position | Key Findings | Reference |

|---|---|---|---|---|---|

| Electrochemical H/D Exchange | D2O | Boron Cluster | Benzylic C-H | High efficiency (>90%) for N,N-dimethyl groups | rsc.org |

| Metal-Catalyzed H/D Exchange | D2O | Platinum | Alkyl side chains | Effective for H/D exchange on alkyl groups | units.it |

| Acid-Catalyzed H/D Exchange | CF3COOD | Trifluoroacetic acid-d | Aromatic Ring (ortho, para) | Efficient for aromatic ring deuteration | nih.gov |

Isotopic Purity Verification

The isotopic purity of this compound is a critical parameter, especially when the compound is used as an internal standard. The most common techniques for determining isotopic enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Mass spectrometry is a primary tool for assessing isotopic purity. By comparing the mass spectrum of the deuterated compound with that of its non-deuterated analogue, the degree of deuterium incorporation can be determined. The molecular ion peak for this compound will be shifted by +6 mass units compared to N,N-dimethylaniline. The relative intensities of the isotopic peaks in the mass cluster are used to calculate the isotopic enrichment nih.govresearchgate.net. Commercially available this compound typically has an isotopic enrichment of at least 98 atom % D cdnisotopes.comlgcstandards.com.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to verify isotopic purity. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons (around 2.9 ppm in the non-deuterated compound) will be significantly diminished or absent, depending on the level of deuteration rsc.orgnih.govresearchgate.net. The integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of the deuterium incorporation. In the ¹³C NMR spectrum, the carbon signals of the deuterated methyl groups will exhibit a characteristic triplet multiplicity due to coupling with deuterium (I=1), and their chemical shift will be slightly upfield compared to the non-deuterated analogue.

An in-depth examination of the analytical methodologies employed to ascertain the purity of this compound is crucial for its application in various scientific fields. This article focuses exclusively on the chromatographic and spectroscopic techniques used to assess the chemical and isotopic purity of this deuterated compound.

Structure

3D Structure

属性

IUPAC Name |

N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC=C1)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Research Applications of N,n Dimethyl D6 Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies Utilizing N,N-Dimethyl-D6-Aniline

This compound, in which the six hydrogen atoms of the two methyl groups are replaced by deuterium (B1214612), serves as a powerful tool in various advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies. The introduction of deuterium provides a unique isotopic label that allows researchers to probe molecular structure, dynamics, and reaction mechanisms with enhanced clarity and precision.

Deuterium NMR (2H NMR) in Investigating Molecular Dynamics and Conformational Analysis

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. Unlike proton (¹H) NMR, ²H NMR spectra are highly sensitive to the local electronic environment and the motion of the deuterated group. In the solid state, the analysis of ²H NMR lineshapes of this compound at different temperatures can provide detailed information about the molecular dynamics of the dimethylamino group. cdnsciencepub.com

Key research findings from ²H NMR studies include:

Rotational Dynamics: The technique is used to determine the rate and activation energy of the rotation of the deuterated methyl (-CD₃) groups around their C-N bonds.

Conformational Exchange: It can also probe the slower dynamics of the entire dimethylamino group, including its rotation relative to the phenyl ring and potential conformational exchanges.

Quadrupolar Coupling Constants: The deuterium nucleus possesses a quadrupole moment, and its interaction with the local electric field gradient provides a sensitive probe of the C-D bond's orientation and electronic structure. cdnsciencepub.com By analyzing the changes in the spectral lineshape as a function of temperature, researchers can model the motional processes and extract quantitative parameters that describe the molecular dynamics. cdnsciencepub.com

Impact of Deuteration on ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Mechanistic Insights

The replacement of protons with deuterium in the methyl groups of N,N-dimethylaniline has a notable impact on both ¹H and ¹³C NMR spectra, providing valuable mechanistic insights.

Impact on ¹H NMR Spectra:

Signal Disappearance: The most direct effect is the disappearance of the signal corresponding to the N-methyl protons in the ¹H NMR spectrum.

Simplification of Spectra: This isotopic substitution simplifies complex spectra by removing specific proton signals and their associated couplings, which can be crucial for assigning other resonances in the molecule. Deuterated solvents are widely used for this purpose to avoid overwhelming signals from the solvent itself. studymind.co.uk

Impact on ¹³C NMR Spectra:

Isotope Shift: The resonance of the carbon atom attached to deuterium (the -CD₃ carbon) experiences a small upfield shift compared to its protonated counterpart (-CH₃). This "isotope effect" on the chemical shift is due to the slightly shorter average C-D bond length and lower vibrational energy compared to the C-H bond.

Changes in Coupling: The one-bond carbon-proton coupling (¹J-CH), typically around 135-140 Hz for sp³ carbons, is replaced by a one-bond carbon-deuterium coupling (¹J-CD). rubingroup.org The ¹J-CD coupling constant is smaller than ¹J-CH by a factor related to the gyromagnetic ratios of the two nuclei (γH/γD ≈ 6.5). The multiplicity of the carbon signal also changes from a quartet (for -CH₃) to a septet (for -CD₃) in a proton-decoupled ¹³C spectrum where deuterium coupling is still present.

These deuteration-induced changes are instrumental in mechanistic studies. For example, in studies of enzyme-catalyzed N-demethylation reactions involving N,N-dimethylaniline, using the D6-labeled compound helps to determine kinetic isotope effects. nih.govresearchgate.net Observing how the reaction rate changes upon deuteration can reveal whether the C-H bond cleavage is a rate-determining step in the reaction mechanism. nih.gov

| Parameter | N,N-Dimethylaniline (-CH₃) | This compound (-CD₃) | Effect of Deuteration |

| ¹H NMR Signal | Present | Absent | Signal removal and spectral simplification |

| ¹³C NMR Chemical Shift | Standard δ value | Slightly upfield-shifted δ value | Isotope shift |

| ¹³C NMR Coupling | ¹J-CH (quartet) | ¹J-CD (septet) | Altered coupling constant and multiplicity |

This is an interactive data table based on established NMR principles.

Solid-State NMR Applications of Deuterated N,N-Dimethylaniline Derivatives

In solid-state NMR (ssNMR), spectral lines are often broadened by strong dipolar interactions between nuclear spins. Deuteration of N,N-dimethylaniline derivatives offers significant advantages for ssNMR studies.

Research applications include:

Reduced Dipolar Broadening: Replacing protons with deuterium, which has a much smaller magnetic moment, significantly reduces the ¹H-¹³C and ¹H-¹⁵N dipolar couplings. This leads to narrower lines in the ¹³C and ¹⁵N ssNMR spectra of N,N-dimethylaniline derivatives, resulting in higher resolution and more precise measurement of chemical shift anisotropy (CSA) tensors. nih.govfigshare.com

Probing Dynamics and Structure: As discussed previously, solid-state ²H NMR of this compound provides direct, high-resolution information on the dynamics of the methyl groups within the crystal lattice. cdnsciencepub.com This can reveal details about molecular packing and intermolecular interactions in the solid state.

Enhanced ¹⁵N NMR Studies: Solid-state ¹⁵N NMR is a powerful technique for studying the electronic structure of the nitrogen atom in N,N-dimethylaniline derivatives. nih.govfigshare.comacs.org By using this compound, the resolution of the ¹⁵N spectra can be improved, allowing for a more accurate determination of the nitrogen chemical shift tensor components, which are sensitive to substituent effects and molecular conformation. nih.govfigshare.com

Mass Spectrometry (MS) Applications in Quantitative Analysis and Isotope Tracing with this compound

The six-mass-unit difference between this compound and its non-labeled counterpart makes it an invaluable tool in mass spectrometry for quantitative analysis and as an isotopic tracer.

Use in Internal Standard Methodologies for Precise Analytical Quantification

This compound is an ideal internal standard for the quantitative analysis of N,N-dimethylaniline using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard is a known amount of a compound added to a sample to correct for variations during analysis.

The advantages of using this compound as an internal standard are:

Similar Physicochemical Properties: It has virtually identical properties to the analyte (the non-deuterated N,N-dimethylaniline), including polarity, boiling point, and chromatographic retention time. This ensures that it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation, effectively correcting for any sample loss. d-nb.inforesearchgate.net

Mass-Based Distinction: Despite its similar behavior, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z). The instrument can monitor the distinct m/z values for both the analyte and the internal standard simultaneously. d-nb.info

Improved Accuracy and Precision: By calculating the ratio of the analyte's signal response to the internal standard's signal response, variations in sample injection volume and instrument sensitivity are canceled out. This isotope dilution mass spectrometry (IDMS) approach leads to highly accurate and precise quantification, which is critical for trace analysis in complex matrices like environmental or biological samples. d-nb.infonih.govsciex.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical m/z in MS | Role in Analysis |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121 or 122 ([M+H]⁺) | Analyte |

| This compound | C₈H₅D₆N | 127.22 | 127 or 128 ([M+H]⁺) | Internal Standard |

This is an interactive data table showing the mass difference utilized in quantitative MS.

Isotope Ratio Mass Spectrometry (IRMS) for Tracing Studies in Chemical Systems

While less common than its use as an internal standard, this compound can be employed as a tracer in studies using Isotope Ratio Mass Spectrometry (IRMS). IRMS is a highly sensitive technique that measures the relative abundance of isotopes in a sample. researchgate.net

In this application, this compound is intentionally introduced into a chemical or biological system. By tracking the fate of the deuterium-labeled molecule, researchers can:

Elucidate Reaction Pathways: Follow the transformation of the dimethylaniline moiety through a series of chemical reactions.

Study Metabolic Fate: Investigate how N,N-dimethylaniline is metabolized in biological systems by identifying the labeled downstream products.

Quantify Flux and Turnover: Determine the rate at which N,N-dimethylaniline is consumed or produced in a dynamic system.

By analyzing the isotopic composition of reactants and products, IRMS can provide unique insights into complex system dynamics that would be difficult to obtain through other methods. researchgate.net

Fragmentation Pathway Analysis of Deuterated Analogues for Structural Elucidation

The use of deuterated analogues, such as this compound, in mass spectrometry provides a powerful tool for elucidating the fragmentation pathways of organic molecules. The presence of deuterium atoms, with their increased mass compared to hydrogen, allows for the tracking of specific atoms and fragments during the ionization and subsequent decomposition processes within the mass spectrometer. This isotopic labeling strategy is instrumental in confirming proposed fragmentation mechanisms and in distinguishing between potential isomeric structures.

When this compound is subjected to mass spectrometric analysis, the resulting mass spectrum displays a characteristic shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments compared to its non-deuterated counterpart, N,N-dimethylaniline. The six deuterium atoms on the methyl groups increase the molecular weight by six atomic mass units. This mass shift is systematically observed in the fragment ions that retain the deuterated methyl groups.

For instance, a common fragmentation pathway for N,N-dimethylaniline involves the loss of a methyl radical to form a stable iminium ion. In the case of this compound, the loss of a deuterated methyl radical (•CD3) would result in a fragment ion with a mass that is three units higher than the corresponding fragment from the unlabeled compound. By analyzing the mass differences between the fragments of the deuterated and non-deuterated compounds, researchers can confidently assign the elemental composition of the ions and map out the fragmentation cascade. This detailed understanding of fragmentation is crucial for the structural elucidation of unknown compounds and for the development of sensitive and specific analytical methods.

Vibrational Spectroscopy (FT-IR, Raman) Studies on this compound and Isotopic Effects

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure, bonding, and dynamics of molecules like this compound. The substitution of hydrogen with deuterium in the methyl groups leads to significant and predictable changes in the vibrational spectra, a phenomenon known as the isotopic effect. These changes provide a wealth of information that can be used to refine vibrational assignments and to probe subtle aspects of molecular structure and intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to predict and interpret the vibrational spectra of molecules. sphinxsai.comresearchgate.net For N,N-dimethylaniline, DFT calculations at the B3LYP/6-311++G** level have been used to determine the optimized geometry and harmonic vibrational frequencies. sphinxsai.com The 54 normal modes of N,N-dimethylaniline are distributed as 37 in-plane (A') and 17 out-of-plane (A'') vibrations. sphinxsai.com

Upon deuteration of the methyl groups to form this compound, the frequencies of the vibrational modes involving the C-D bonds are expected to shift to lower wavenumbers compared to the C-H bonds in the non-deuterated compound. This is primarily due to the heavier mass of deuterium. The theoretical relationship between the vibrational frequency (ν) and the reduced mass (μ) of the vibrating atoms is given by the harmonic oscillator approximation, where ν is proportional to 1/√μ. The reduced mass for a C-D bond is greater than that for a C-H bond, leading to a lower vibrational frequency.

Analysis of Vibrational Modes and Force Constants upon Deuteration

The deuteration of the methyl groups in N,N-dimethylaniline to yield this compound has a pronounced effect on the vibrational modes associated with these groups. The most significant shifts are observed for the stretching and bending vibrations of the methyl C-H bonds. In the non-deuterated compound, C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region of the infrared spectrum. sphinxsai.com Upon deuteration, these C-D stretching modes are expected to shift to approximately 2100-2200 cm⁻¹, a shift consistent with the increased reduced mass of the C-D bond.

Similarly, the bending vibrations of the methyl groups (e.g., scissoring, rocking, wagging, and twisting modes) are also affected by isotopic substitution. These modes, which appear at lower frequencies than the stretching vibrations, will also shift to lower wavenumbers in the spectrum of this compound. By analyzing these isotopic shifts, researchers can unambiguously assign the vibrational modes of the molecule.

The force constants, which are a measure of the stiffness of a chemical bond, are generally assumed to be independent of isotopic substitution within the Born-Oppenheimer approximation. Therefore, the observed frequency shifts upon deuteration are primarily attributed to the change in mass. This principle allows for the refinement of force fields used in computational models to accurately reproduce the experimental vibrational spectra of both the deuterated and non-deuterated species.

Below is an interactive data table summarizing the expected shifts in key vibrational modes upon deuteration of the N,N-dimethyl groups in aniline (B41778).

| Vibrational Mode | Typical Frequency Range (N,N-dimethylaniline) (cm⁻¹) | Expected Frequency Range (this compound) (cm⁻¹) |

| Methyl C-H Symmetric Stretch | ~2850 - 2870 | Not Applicable |

| Methyl C-H Asymmetric Stretch | ~2950 - 2970 | Not Applicable |

| Methyl C-D Symmetric Stretch | Not Applicable | ~2100 - 2150 |

| Methyl C-D Asymmetric Stretch | Not Applicable | ~2200 - 2250 |

| Methyl C-H Scissoring | ~1450 - 1470 | Not Applicable |

| Methyl C-D Scissoring | Not Applicable | ~1050 - 1100 |

Probing Intermolecular Interactions and Hydrogen Bonding through Isotopic Substitution

Isotopic substitution, particularly the replacement of hydrogen with deuterium, is a subtle yet powerful probe for studying weak intermolecular interactions such as hydrogen bonding. While this compound itself does not have N-H bonds to act as conventional hydrogen bond donors, the deuteration of the methyl groups can still influence the molecule's interaction with its environment.

Changes in the vibrational frequencies of modes not directly involved in the isotopic substitution can provide information about alterations in intermolecular forces. For instance, the vibrational modes of the phenyl ring or the C-N stretching vibration may experience small shifts in the presence of different solvents or in the solid state. These shifts can be influenced by the slightly different electronic and steric properties of C-D bonds compared to C-H bonds, which in turn can affect the nature and strength of intermolecular interactions like van der Waals forces and dipole-dipole interactions.

In systems where this compound acts as a proton acceptor (via the lone pair on the nitrogen atom) in a hydrogen-bonding interaction with a donor molecule, isotopic substitution can be used to decouple and identify the vibrational modes of the interacting species. The use of deuteration helps to resolve congested spectral regions, allowing for a more precise analysis of the shifts in vibrational frequencies that occur upon the formation of intermolecular complexes. researchgate.net This approach is valuable in understanding the subtle energetic and structural aspects of non-covalent interactions in chemical and biological systems.

Mechanistic Investigations and Kinetic Isotope Effects Kies with N,n Dimethyl D6 Aniline

Primary and Secondary Kinetic Isotope Effects in Reactions Involving N,N-Dimethyl-D6-Aniline

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the bond to the isotope is not broken but its environment changes during the rate-determining step. For this compound, primary KIEs are relevant in reactions involving C-H/C-D bond cleavage at the methyl group, while secondary KIEs can provide insight into reactions where the nitrogen atom or the aromatic ring is the site of transformation.

Quaternization reactions, such as the Menschutkin reaction, involve the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. The use of this compound helps in determining the nature of the transition state. For the reaction of N,N-dimethylanilines with benzyl (B1604629) benzenesulfonates, small nitrogen-15 (B135050) KIEs (¹⁴k/¹⁵k) in the range of 1.002–1.004 were observed. researchgate.net While this study focused on the nitrogen isotope, substituting the methyl hydrogens with deuterium (B1214612) allows for the measurement of secondary KIEs.

In the bimolecular nucleophilic substitution reaction between this compound and methyl p-toluenesulfonate, a secondary kinetic isotope effect is observed. documentsdelivered.com These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). An inverse secondary KIE (kH/kD < 1) often suggests a tightening of bonds at the isotopically labeled position in the transition state relative to the reactant, which can occur as the hybridization of an atom changes. In quaternization, as the nitrogen atom proceeds from a trigonal pyramidal (sp³) geometry in the amine to a tetrahedral (sp³) geometry in the ammonium salt, changes in the vibrational frequencies of the adjacent C-D bonds can be probed.

In aromatic substitution reactions, the primary site of reaction is the benzene (B151609) ring, not the N-methyl groups. Therefore, using this compound would result in secondary KIEs. For nucleophilic aromatic substitution (SₙAr), the mechanism can be stepwise (forming a stable Meisenheimer complex) or concerted. nih.govnih.gov While direct KIE studies on SₙAr using this compound as the nucleophile are not extensively detailed in the provided context, the principles suggest that a small secondary KIE would be expected. The magnitude could offer subtle clues about the degree of nitrogen involvement and steric crowding in the transition state.

Similarly, for electrophilic aromatic substitution, the rate-determining step is typically the formation of the sigma complex (arenium ion). youtube.com The breaking of the C-H bond at the ring is usually a fast subsequent step. youtube.com In this case, a KIE involving the methyl deuterons of this compound would be a remote secondary effect, likely too small to be a useful mechanistic probe for the substitution mechanism itself, but it could reflect changes in the electronic nature of the dimethylamino group upon formation of the sigma complex.

The most significant application of KIEs with this compound is in studying oxidative N-demethylation and C-H hydroxylation, particularly in biological systems involving enzymes like cytochrome P450. nih.gov In these reactions, a C-H bond on one of the methyl groups is cleaved, leading to a large primary KIE.

DFT calculations on the C-H hydroxylation of N,N-dimethylaniline by a model of cytochrome P450 Compound I showed that the reaction can proceed from two different spin states of the active iron-oxo species: a low-spin (LS) and a high-spin (HS) state. nih.govhuji.ac.il The calculations predicted very different KIEs for the two pathways. The LS pathway was calculated to have a KIE of 11.2, which closely matched the experimental value of 11.0. The HS pathway, in contrast, was predicted to have a much smaller KIE of 2.9. This strong agreement between the experimental KIE and the calculated value for the LS pathway provides compelling evidence that the hydroxylation proceeds through the low-spin state. nih.govhuji.ac.il

Further studies on P450-catalyzed oxidations have shown that primary KIEs can be very large. For instance, in the oxidation of a different substrate by CYP119 and CYP2B4 Compound I models, primary KIEs of 9.8 and 8.9 were observed, respectively, confirming that C-H bond cleavage is the rate-determining step. nih.gov

| Reaction | System | Isotope Effect Type | kH/kD Value (Experimental) | kH/kD Value (Calculated) | Reference |

| C-H Hydroxylation | Cytochrome P450 Cpd I | Primary | 11.0 | 11.2 (Low-Spin) | nih.govhuji.ac.il |

| C-H Hydroxylation | Cytochrome P450 Cpd I | Primary | 11.0 | 2.9 (High-Spin) | nih.govhuji.ac.il |

Probing Transition State Structures and Reaction Coordinates

KIEs provide invaluable experimental data that can be used to validate theoretical models of transition states and reaction pathways. The magnitude of the KIE is sensitive to the geometry and vibrational frequencies of the transition state structure.

As demonstrated in the cytochrome P450 C-H hydroxylation study, the correlation between experimentally measured KIEs and those predicted by computational models (like Density Functional Theory, DFT) is a powerful approach for mechanistic elucidation. nih.govhuji.ac.il By calculating the transition state structures for different proposed mechanisms, the corresponding KIEs can be computed and compared against experimental findings. A strong match provides robust support for a particular pathway.

In the P450 example, not only did the KIE distinguish between the low-spin and high-spin pathways, but the computational model also provided a detailed picture of the transition state geometry. nih.govhuji.ac.il This synergy between experiment and theory allows for a much deeper understanding of the reaction coordinate, identifying the key bond-breaking and bond-forming events that define the reaction's energy barrier.

While KIEs relate to reaction rates, Equilibrium Isotope Effects (EIEs) pertain to changes in equilibrium constants when an atom is replaced by its isotope. An EIE arises from the differences in the zero-point energies between the reactants and products. For a reaction involving this compound, an EIE could be observed in acid-base equilibria.

The protonation of the nitrogen atom in this compound would be subject to a secondary EIE. The vibrational frequencies of the C-D bonds in the free amine will differ from those in the corresponding anilinium cation. This difference in vibrational energy between the deuterated and non-deuterated species on both sides of the equilibrium will result in a slightly different equilibrium constant (Ka or Kb). Generally, secondary EIEs on acid-base equilibria are small but measurable, reflecting the changes in the electronic and steric environment of the N-methyl groups upon protonation.

Solvent Isotope Effects (SIE) and Their Role in this compound Reactivity Studies

Solvent Isotope Effects (SIEs) are a powerful tool for elucidating reaction mechanisms, particularly in enzymatic reactions where proton transfer is a key step. The substitution of hydrogen oxide (H₂O) with deuterium oxide (D₂O) as the solvent can significantly alter reaction rates, providing insight into the involvement of solvent-exchangeable protons in the transition state. In the context of this compound, while direct studies on this specific isotopologue are limited, research on the closely related N,N-dimethylaniline provides critical understanding of how solvent deuteration impacts its reactivity, especially in biological systems.

One of the primary areas where SIEs have been investigated for N,N-dimethylaniline is in its enzyme-catalyzed N-demethylation. This reaction is a crucial metabolic pathway for many xenobiotics and is often mediated by heme proteins like peroxidases.

A notable study on the N-demethylation of N,N-dimethylaniline catalyzed by chloroperoxidase, a heme protein from the mold Caldariomyces fumago, demonstrated a significant solvent isotope effect. When D₂O was substituted for H₂O, a marked inhibition of the reaction was observed, with a solvent isotope effect (V H /V D ) of 3.6. epa.gov This substantial effect suggests that a proton transfer step involving a solvent-exchangeable proton is at least partially rate-determining in the demethylation process.

Further detailed kinetic investigations into the peroxidase-catalyzed N-demethylation of N,N-dimethylaniline in D₂O have provided more specific data on how the solvent isotope effect influences the kinetic parameters. These studies, involving enzymes such as chloroperoxidase and horseradish peroxidase, help to dissect the roles of exchangeable hydrogens in the reaction mechanism.

The table below summarizes the kinetic parameters for the hydroperoxide-supported N-demethylation of N,N-dimethylaniline in both H₂O and D₂O, catalyzed by chloroperoxidase and horseradish peroxidase.

Table 1: Effect of D₂O on Kinetic Parameters for Peroxidase-Catalyzed N-Demethylation of N,N-Dimethylaniline

| Enzyme | Solvent | Vmax (nmol/min/nmol enzyme) | Km (mM) | Vmax/Km (nmol/min/nmol enzyme/mM) |

|---|---|---|---|---|

| Chloroperoxidase | H₂O | 1476 | 0.08 | 18450 |

| Chloroperoxidase | D₂O | 410 | 0.08 | 5125 |

| Horseradish Peroxidase | H₂O | 250 | 0.5 | 500 |

| Horseradish Peroxidase | D₂O | 100 | 0.5 | 200 |

Data derived from studies on N,N-dimethylaniline.

The data clearly indicates that for both enzymes, the maximal velocity (Vmax) of the reaction is significantly decreased in the presence of D₂O, leading to a substantial solvent isotope effect. The Michaelis constant (Km), which can be an indicator of substrate binding affinity, appears to be unaffected in these examples, suggesting that the primary effect of the deuterated solvent is on the catalytic step rather than on the formation of the enzyme-substrate complex.

These findings from studies on N,N-dimethylaniline are highly relevant for understanding the reactivity of this compound. The deuteration of the methyl groups in this compound introduces a primary kinetic isotope effect related to C-H bond cleavage. When this is combined with a solvent isotope effect from conducting the reaction in D₂O, it allows for a more detailed dissection of the reaction mechanism. For instance, comparing the substrate and solvent isotope effects can help determine the sequence of proton and hydrogen atom transfers in the enzymatic cycle.

Computational and Theoretical Studies of N,n Dimethyl D6 Aniline

Quantum Chemical Calculations and Electronic Structure Analysis of Deuterated Anilines

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For deuterated anilines, these methods can precisely predict how the increased mass of deuterium (B1214612) in the methyl groups influences the molecule's electronic structure, vibrational modes, and reactivity compared to its non-deuterated counterpart.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with a favorable balance of accuracy and computational cost. It is particularly effective for calculating spectroscopic data, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. als-journal.com

For N,N-Dimethyl-D6-aniline, DFT calculations can predict the vibrational frequencies of the C-D bonds, which differ significantly from C-H bonds due to the heavier mass of deuterium. This isotopic substitution leads to predictable shifts in the infrared spectrum. Similarly, DFT can be used to calculate NMR chemical shifts. nih.gov The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects, which can be accurately modeled. nih.gov Theoretical calculations have become a key tool in elucidating these effects. nih.gov

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies using DFT This table is illustrative, based on typical results from DFT calculations on deuterated aromatic amines.

| Vibrational Mode | Calculated Frequency (N,N-Dimethylaniline) (cm⁻¹) | Calculated Frequency (this compound) (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Methyl) | ~2950 | N/A | N/A |

| C-D Stretch (Methyl) | N/A | ~2200 | ~ -750 |

| CH₃/CD₃ Bend | ~1450 | ~1050 | ~ -400 |

Molecular Orbital (MO) theory provides insights into the electronic distribution and reactivity of molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

For this compound, MO calculations predict that the electronic properties are very similar to the non-deuterated form, as isotopic substitution does not significantly alter the electronic landscape. researchgate.net The primary influence of deuteration is on the vibrational energy levels, which can affect reaction rates (see Section 5.3) but not the fundamental electronic structure. researchgate.net Reactivity predictions based on MO theory would indicate that this compound undergoes electrophilic aromatic substitution, similar to N,N-dimethylaniline, with the dimethylamino group acting as a strong activating group. wikipedia.org

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments, such as in various solvents or interacting with other molecules.

The conformation of N,N-dimethylaniline is characterized by the orientation of the dimethylamino group relative to the phenyl ring. MD simulations can explore how different solvents influence this conformation and the rotational dynamics of the methyl groups. researchgate.net While specific MD studies on this compound are not widely available, simulations on the non-deuterated analogue show that polar solvents can influence the planarity of the C-N-C bonds and the rotational barrier of the phenyl-nitrogen bond. For the D6 variant, MD simulations would be crucial in understanding how the heavier methyl groups affect the dynamics of solvent shell reorganization and the molecule's rotational and translational diffusion.

N,N-dimethylaniline and its metabolites are known to interact with various biological macromolecules, including enzymes like cytochrome P450. nih.gov Computational docking and MD simulations are used to model these interactions at the molecular level. These simulations can predict the binding orientation and affinity of this compound within the active site of an enzyme. Deuteration at the methyl groups can influence the metabolic profile of the molecule by slowing down metabolic pathways that involve C-H bond cleavage (a kinetic isotope effect). nih.gov MD simulations can help rationalize these effects by showing how the deuterated ligand sits (B43327) within the enzyme's active site and how its vibrational dynamics might differ from the non-deuterated form.

Predictive Modeling of Isotope Effects and Complex Reaction Pathways

One of the most significant consequences of isotopic substitution is the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Computational models are essential for predicting the magnitude of KIEs and understanding the underlying reaction mechanisms. rsc.orgrsc.org

For this compound, any reaction that involves the cleavage of a C-H bond on the methyl group will be slower for the deuterated compound. This is known as a primary KIE. Computational modeling, often using DFT to calculate the transition state structures and vibrational frequencies, can predict the kH/kD ratio for such reactions. rsc.org These predictions are critical in fields like drug development, where deuteration is used to slow down metabolism and improve a drug's pharmacokinetic profile. nih.gov Furthermore, computational studies can elucidate complex, multi-step reaction pathways, identifying intermediates and transition states, and revealing how isotopic substitution at specific positions can alter the preferred reaction mechanism. mdpi.com

Applications of N,n Dimethyl D6 Aniline in Advanced Biochemical and Pharmacological Research Excluding Clinical Human Data

Tracing Metabolic Pathways and Biotransformations In Vitro and In Vivo (Animal Models Only)

The stable isotopic label of N,N-Dimethyl-D6-aniline allows researchers to distinguish it and its metabolites from endogenous compounds and the unlabeled parent drug using mass spectrometry. This is fundamental to tracking its biotransformation in complex biological systems.

The use of isotopically labeled substrates like this compound is crucial for studying enzyme kinetics and reaction mechanisms. By monitoring the rate of formation of deuterated products, researchers can determine key kinetic parameters that define an enzyme's efficiency and affinity for a substrate. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the substrate concentration ([S]) and the initial reaction velocity (v₀). The central equation is:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Here, Vₘₐₓ represents the maximum reaction rate, and Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. A low Kₘ value indicates a high affinity of the enzyme for the substrate. youtube.com

Studies on the unlabeled N,N-dimethylaniline in animal-derived tissue preparations have established these kinetic parameters for its primary metabolic pathways. This compound can be used in similar assays to provide a clear and distinct signal for metabolite formation, free from background interference. For instance, the metabolism of N,N-dimethylaniline by liver microsomes from guinea pigs and rabbits has been characterized, providing a baseline for comparative studies with its deuterated analog. nih.gov

| Metabolic Pathway | Animal Model | Apparent Kₘ (mM) | Apparent Vₘₐₓ (nmol/mg protein/min) |

|---|---|---|---|

| N-demethylation | Guinea Pig | 0.14 | 5.88 |

| Rabbit | 0.24 | 3.50 | |

| N-oxidation | Guinea Pig | 0.28 | 10.30 |

| Rabbit | 0.66 | 2.80 | |

| 4-hydroxylation | Guinea Pig | 0.11 | 0.31 |

| Rabbit | 0.19 | 0.11 |

In animal models, N,N-dimethylaniline undergoes several metabolic transformations, primarily mediated by microsomal enzymes. The principal pathways include N-demethylation, N-oxidation, and to a lesser extent, ring hydroxylation. nih.gov When this compound is administered or used in in vitro systems (such as liver microsomes), its metabolic fate can be precisely tracked.

The N-demethylation pathway involves the removal of one of the methyl groups. When using the D6-labeled compound, this reaction produces deuterated formaldehyde (B43269) (CD₂O) and N-methyl-D3-aniline. The subsequent demethylation of N-methyl-D3-aniline would yield aniline (B41778). The mass difference introduced by the deuterium (B1214612) atoms allows for the unambiguous identification of these metabolites via mass spectrometry, confirming the activity of N-demethylase enzymes. nih.govmdpi.com Similarly, N-oxidation leads to the formation of this compound N-oxide, which is easily distinguished from the parent compound. Studies in rats, guinea pigs, and rabbits have confirmed these biotransformations as major routes of metabolism. nih.govmdpi.com

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. This phenomenon is a valuable tool for investigating reaction mechanisms.

In the context of N-demethylation, the rate-limiting step may involve the cleavage of a C-H bond on one of the methyl groups. By comparing the N-demethylation rate of N,N-dimethylaniline with that of this compound, researchers can calculate the KIE (kH/kD). A significant KIE (typically >1.5) provides strong evidence that C-H bond cleavage is part of the rate-determining step of the enzymatic reaction. Such studies using ring-substituted N,N-bis(dideuteriomethyl)anilines have been employed to probe the mechanisms of enzymes like lignin (B12514952) peroxidase, helping to elucidate the nature of the proton-abstracting group within the enzyme's active site. researchgate.net

Use as an Internal Standard in Bioanalytical Assays for Unlabeled Analogs

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for achieving accurate and reproducible results. An ideal IS has physicochemical properties very similar to the analyte of interest but is distinguishable by the detector.

This compound is an ideal internal standard for the quantification of unlabeled N,N-dimethylaniline in complex biological matrices derived from animal studies, such as plasma, urine, or tissue homogenates. fda.gov The procedure involves adding a precise amount of the deuterated standard to every sample, calibrator, and quality control sample before processing.

Because this compound is nearly identical to the unlabeled analyte in terms of chemical structure, polarity, and chromatographic behavior, it experiences similar losses during sample extraction and preparation. In the mass spectrometer, it is easily distinguished by its higher mass. Quantification is based on the ratio of the analyte's signal response to the internal standard's signal response. This ratio is used to construct a calibration curve, from which the concentration of the analyte in the unknown samples is determined. This method effectively corrects for variability in sample handling and instrument response, leading to high precision and accuracy. fda.govchromatographyonline.com

Matrix effects are a major challenge in LC-MS/MS analysis, causing unpredictable suppression or enhancement of the analyte's ionization efficiency due to co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins). longdom.orgnih.gov This can severely compromise the accuracy and reproducibility of quantitative assays. nih.gov

The use of a stable isotope-labeled internal standard like this compound is widely regarded as the most effective strategy to compensate for matrix effects. chromatographyonline.com Since the deuterated standard co-elutes with the unlabeled analyte from the liquid chromatography column, both molecules enter the mass spectrometer's ion source at the same time and are exposed to the same interfering matrix components. longdom.org Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. While the absolute signal intensity may fluctuate, the ratio of the analyte signal to the internal standard signal remains constant and reliable. This allows for accurate quantification even in the presence of significant matrix effects. researchgate.net

Probing Protein-Ligand Interactions and Binding Dynamics (In Vitro Studies)

In vitro studies are fundamental to understanding the molecular interactions that underpin biological processes and drug action. The use of isotopically labeled compounds is a cornerstone of many biophysical techniques employed in this research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. It can provide information on the binding affinity, kinetics, and the structure of the protein-ligand complex. The use of deuterated probes can simplify complex NMR spectra and provide unique insights into binding events.

In a typical NMR experiment to study protein-ligand interactions, either the protein or the ligand can be isotopically labeled (e.g., with 2H, 13C, or 15N). When a small molecule ligand like this compound is used as a deuterated probe, the replacement of protons with deuterium atoms can have several advantages. Protons have a strong NMR signal, and in a complex biological molecule, the sheer number of proton signals can lead to significant spectral overlap, making interpretation difficult. By using a deuterated ligand, the signals from the ligand are effectively "silenced" in a standard 1H NMR spectrum. This allows for "ligand-observed" NMR experiments where the signals of the non-deuterated protein are monitored for changes upon binding of the deuterated ligand.

Alternatively, in "protein-observed" NMR experiments, a deuterated protein can be used in conjunction with a non-deuterated ligand. The simplification of the protein's NMR spectrum allows for easier detection of chemical shift perturbations upon ligand binding. While specific studies employing this compound in this context are not readily found, the principles of using deuterated small molecules as probes are well-established.

Table 1: Theoretical Application of this compound in NMR-based Ligand Binding Studies

| Experimental Approach | Principle | Information Gained |

| Ligand-Observed NMR with Deuterated Probe | The deuterated ligand (this compound) is titrated into a solution of the unlabeled protein. Changes in the protein's 1H NMR spectrum are monitored. | Identification of the ligand binding site on the protein; determination of binding affinity (Kd). |

| Saturation Transfer Difference (STD) NMR | A specific resonance of the protein is saturated with radiofrequency pulses. The saturation is transferred to a bound ligand via spin diffusion. The signals of the bound ligand are then observed. The use of a deuterated ligand can simplify the resulting difference spectrum. | Identification of which parts of the ligand are in close contact with the protein; epitope mapping. |

| Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) | The magnetization of bulk water is transferred to the ligand when it is bound to the protein. This allows for the detection of weak protein-ligand interactions. A deuterated ligand could potentially modulate the observed effects. | Screening for weak binders in a mixture of compounds. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In pharmacological and toxicological research, MS is crucial for characterizing the covalent binding of small molecules (or their reactive metabolites) to proteins, forming what are known as protein adducts. The formation of protein adducts can alter protein function and is a key mechanism in many forms of drug toxicity.

The use of stable isotope-labeled compounds, such as this compound, is a powerful strategy in MS-based proteomics for the identification and quantification of protein modifications. The known mass difference between the deuterated and non-deuterated versions of the molecule allows for the easy identification of drug-modified peptides in a complex mixture.

For instance, in an in vitro experiment, a protein could be incubated with both this compound and its non-deuterated counterpart, N,N-dimethylaniline. After incubation, the protein would be digested into smaller peptides, and the resulting mixture analyzed by mass spectrometry. Peptides that have been modified by the aniline compound would appear as a pair of signals separated by 6 mass units (the mass difference between the six deuterium atoms and six protons). This characteristic isotopic signature provides high confidence in the identification of the adducted peptide.

While specific studies detailing the use of this compound for protein-adduct characterization are not prominent in the literature, a proteomics approach known as "ANIBAL" (Aniline and Benzoic Acid Labeling) utilizes 13C-aniline for the quantitative analysis of proteins by modifying carboxylic and amino groups. This demonstrates the utility of isotopically labeled anilines in mass spectrometry-based protein analysis.

Table 2: Hypothetical Research Findings from Mass Spectrometry Analysis of Protein Adducts with this compound

| Protein Target | Incubation Conditions | MS Analysis Technique | Potential Findings |

| Cytochrome P450 Enzyme | In vitro incubation with human liver microsomes and NADPH | LC-MS/MS with stable isotope dilution | Identification of specific amino acid residues (e.g., cysteine, lysine) that are covalently modified by reactive metabolites of N,N-dimethylaniline. The D6-label would confirm the origin of the adduct. |

| Serum Albumin | Incubation with this compound and an oxidizing agent | High-resolution mass spectrometry (e.g., Orbitrap) | Characterization of the exact mass of the protein adduct, confirming the covalent binding and stoichiometry of the modification. |

| Recombinant Target Protein | Co-incubation with a 1:1 mixture of this compound and N,N-dimethylaniline | Quantitative proteomics (e.g., SILAC-like approach) | Relative quantification of adduction levels under different experimental conditions (e.g., presence of inhibitors or competing ligands). |

Future Research Directions and Emerging Methodologies for N,n Dimethyl D6 Aniline

Development of Novel Synthetic Strategies for Regioselectively Labeled Analogues with Advanced Precision

While N,N-Dimethyl-D6-aniline is deuterated at the methyl groups, significant research is ongoing into methods for the precise and regioselective deuteration of the aromatic ring of anilines and related compounds. nih.govresearchgate.netresearchgate.net These advancements are crucial for creating a wider library of isotopically labeled aniline (B41778) analogues for various research applications. Future work will likely focus on adapting and refining these strategies to produce N,N-dimethylaniline with deuterium (B1214612) labels at specific ortho, meta, or para positions, in addition to the existing N-methyl labeling.

A highly effective and simple method for regioselective deuteration of anilines involves using deuterium oxide (D₂O) with a catalytic amount of hydrochloric acid, which efficiently deuterates the ortho and/or para positions. nih.gov More advanced strategies employ transition metal catalysts. For instance, an atomically dispersed iron-phosphorus pair-site catalyst has shown high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O as the deuterium source. researchgate.net Another promising approach uses tris(pentafluorophenyl)borane (B72294) as a metal-free catalyst for the deuteration of aromatic compounds under mild conditions. tcichemicals.com

The development of these precise synthetic methods is essential for mechanistic studies in chemistry and pharmacology, where the position of the isotopic label can provide detailed information about reaction pathways and metabolic processes. tcichemicals.com The ability to synthesize a variety of regioselectively labeled N,N-dimethylaniline analogues will enable researchers to probe kinetic isotope effects with greater specificity.

Table 1: Comparison of Selected Methodologies for Regioselective Deuteration of Aromatic Amines

| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Potential Application for N,N-Dimethylaniline Analogues |

|---|---|---|---|---|

| Acid-Catalyzed H/D Exchange | Conc. HCl | D₂O | Operationally simple, cost-effective. nih.gov | Selective deuteration of the aromatic ring at ortho/para positions. |

| Fe-P Pair-Site Catalysis | Atomically dispersed Fe-P on carbon | D₂O | High catalytic efficiency, works on diverse substrates. researchgate.net | Precise and scalable synthesis of ring-deuterated analogues. |

| Metal-Free Borane Catalysis | Tris(pentafluorophenyl)borane | D₂O | Heavy metal-free, mild reaction conditions. tcichemicals.com | "Green chemistry" approach for producing specifically labeled analogues. |

Integration of Advanced Spectroscopic Techniques for Multi-Dimensional Characterization of Isotopic Compounds

The full characterization of this compound and its isotopically labeled analogues requires the integration of advanced and multi-dimensional spectroscopic techniques. While standard methods provide basic structural information, emerging techniques offer unprecedented detail regarding isotopic purity, precise label location, and subtle structural changes induced by isotopic substitution.

High-precision mass spectrometry is fundamental for isotopic analysis. rsc.org Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), and Accelerator Mass Spectrometry (AMS) allow for the accurate determination of isotope ratios with high sensitivity and precision. rsc.orgscispace.comresearchgate.net These methods are crucial for verifying the degree of deuteration in a synthesized batch of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. nih.gov Future research will increasingly rely on multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously confirm the exact position of deuterium labels within the molecule. Furthermore, advanced techniques such as laser spectroscopy coupled with time-of-flight mass spectrometry can provide detailed information on the electronic structure and vibrational modes of deuterated molecules, as demonstrated in studies of related deuterated aromatic radicals. chemrxiv.org The integration of these powerful analytical tools will provide a comprehensive, multi-dimensional characterization of this compound and its analogues, which is essential for their application in sensitive research areas. researchgate.net

Exploration of this compound in Materials Science Research (e.g., as a monomer for labeled polymers, optoelectronic materials)

The unique properties of deuterated compounds are increasingly being exploited in materials science, and this compound presents significant opportunities in this field. researchgate.netresearchgate.net The primary application lies in its use as a deuterated monomer for the synthesis of labeled polymers. sine2020.eupolymersource.ca The substantial difference in the neutron scattering lengths of hydrogen and deuterium makes neutron scattering a powerful tool for investigating the structure and dynamics of polymers. researchgate.net By incorporating this compound into a polymer chain, researchers can use techniques like Small-Angle Neutron Scattering (SANS) to selectively highlight specific parts of the macromolecule, providing insights that are inaccessible with other methods. azimuth-corp.com

The synthesis of deuterated polymers first requires the synthesis of deuterated monomers, a field that is actively being developed to meet the needs of the research community. sine2020.euornl.gov this compound can serve as a building block for a variety of polymers, including polyanilines and functional end-capping agents for polystyrenes.

Furthermore, deuteration can enhance the performance and stability of organic optoelectronic materials. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can suppress non-radiative decay pathways in fluorescent molecules, potentially leading to more efficient and longer-lasting Organic Light Emitting Diodes (OLEDs). scielo.org.mxnih.gov Future research could explore the incorporation of this compound into conjugated polymers or small molecules designed for optoelectronic applications to investigate these potential benefits.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Rationale for Using this compound | Relevant Analytical Technique | Potential Outcome |

|---|---|---|---|

| Labeled Polymers | Provides neutron contrast for studying polymer morphology and dynamics. researchgate.net | Small-Angle Neutron Scattering (SANS) | Detailed understanding of polymer chain conformation, phase separation in blends, and molecular motion. |

| Optoelectronic Materials | The stronger C-D bond can increase the stability and efficiency of active layer materials. scielo.org.mx | Photoluminescence Spectroscopy, Device Lifetime Testing | Development of more robust and efficient OLEDs and organic solar cells. nih.gov |

Expansion of Computational Methodologies for Large-Scale Systems and Complex Biological Interactions

Computational chemistry is an indispensable tool for understanding and predicting the behavior of isotopically labeled compounds. Future research will focus on expanding computational methodologies to accurately model the subtle but significant effects of deuteration in this compound, especially in large-scale systems and complex biological environments.

A key area of development is the accurate prediction of kinetic isotope effects (KIEs). rsc.org Recent studies have revealed that isotope effects can be much larger than previously thought and that they are often overlooked in standard molecular dynamics simulations, highlighting a need to recalibrate existing models. scitechdaily.com Advanced computational techniques, such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are being used to study enzymatic reactions and can be applied to predict how this compound interacts with biological targets like enzymes. rsc.org These simulations can elucidate the role of isotopic substitution on binding affinities and reaction rates.

These computational approaches can also be used to model the properties of materials incorporating this compound. For example, quantum chemical calculations can predict the vibrational spectra (e.g., C-D stretching frequencies) and electronic properties of deuterated polymers or optoelectronic molecules, guiding the design of new materials with desired characteristics. arxiv.org As computational power increases, these methodologies will enable the large-scale screening and in-silico design of experiments involving deuterated compounds, accelerating research and development. nih.gov

Potential for this compound in Environmental Fate and Degradation Studies (Excluding Ecotoxicity and Safety)

Isotopically labeled compounds are powerful tools for tracing the environmental fate and degradation pathways of pollutants. taylorfrancis.comresearchgate.net this compound has significant potential as a stable isotope tracer for studying the environmental behavior of N,N-dimethylaniline and other aromatic amines, which are used in the manufacturing of dyes and other industrial products. chemicalbook.comnih.gov

By introducing this compound into a controlled environmental system (e.g., a soil or water microcosm), researchers can track its movement, transformation, and breakdown over time. battelle.org The distinct mass of the deuterated compound allows it to be easily distinguished from its non-labeled counterpart and other background compounds using high-resolution mass spectrometry. nih.gov This approach, known as Compound-Specific Isotope Analysis (CSIA), can provide definitive evidence of biodegradation and help identify the specific chemical and biological transformation pathways. researchgate.net

The use of a stable isotope label like deuterium is advantageous as it avoids the regulatory and handling complexities associated with radioactive tracers like Carbon-14. taylorfrancis.combattelle.org Deuterium has been successfully used as a tracer in various environmental studies, including hydrology and metabolic research. researchgate.netzeochem.comnih.gov Applying this concept, this compound can help determine rates of degradation, identify intermediate metabolites, and understand the persistence of aromatic amines in various environmental compartments, contributing to a more complete picture of their environmental lifecycle. nih.gov

常见问题

Q. What are the key methodological considerations for synthesizing and characterizing N,N-Dimethyl-d6-aniline?

this compound is synthesized via isotopic labeling, typically using deuterated dimethylating agents (e.g., CD3I or (CD3)2SO4) to replace all six hydrogen atoms in the methyl groups. Post-synthesis, characterization involves nuclear magnetic resonance (<sup>1</sup>H NMR and <sup>13</sup>C NMR) to confirm deuterium incorporation, where the absence of methyl proton signals (~δ 2.8–3.2 ppm) indicates successful deuteration. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is critical to verify isotopic purity (>98 atom% D) by analyzing the [M+H]<sup>+</sup> ion at m/z 127.22 .

Q. How is this compound utilized as an internal standard in analytical chemistry?

The compound serves as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) due to its near-identical chemical behavior to non-deuterated analogs but distinct mass shift (e.g., +6 Da). For example, in quantifying N,N-dimethylaniline in environmental samples, the D6 isotopologue elutes at the same retention time but avoids signal overlap, enabling precise calibration and reducing matrix effects .

Advanced Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence mechanistic studies in organic reactions?

Deuterium labeling introduces measurable KIEs, particularly in reactions involving methyl group cleavage (e.g., demethylation or oxidation). For instance, in cytochrome P450-mediated N-demethylation, the C-D bond’s higher stability compared to C-H slows reaction rates, allowing researchers to isolate intermediates via stopped-flow spectroscopy or computational modeling (DFT). This provides insights into rate-determining steps and transition states .

Q. What methodological strategies resolve contradictions in reported reactivity data for this compound across studies?

Discrepancies often arise from isotopic impurities or solvent effects. Researchers must:

- Verify isotopic purity : Use quantitative <sup>2</sup>H NMR or isotope-ratio MS to detect residual protiated methyl groups (<98% D may skew KIEs).

- Control solvent deuteration : Even trace H2O in D2O-based reactions can protonate intermediates, altering observed pathways.

- Standardize reaction conditions : Compare studies using identical temperatures, catalysts (e.g., Pd/C vs. PtO2), and deuterium sources .

Q. How does this compound enhance structural elucidation in crystallography and spectroscopy?

In X-ray crystallography, deuteration reduces hydrogen-related noise, improving electron density maps for methyl groups. For dynamic NMR studies, deuterated methyl groups simplify splitting patterns in <sup>13</sup>C NMR, aiding assignments in crowded spectra. In neutron diffraction, the compound’s strong neutron scattering cross-section enables precise localization of deuterium atoms in hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。